molecular formula C12H20Cl2N2O B1626025 1-(4-Methoxybenzyl)piperazine dihydrochloride CAS No. 21868-01-9

1-(4-Methoxybenzyl)piperazine dihydrochloride

Cat. No.: B1626025
CAS No.: 21868-01-9
M. Wt: 279.2 g/mol
InChI Key: YMZRLNPZCYJIAH-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)piperazine dihydrochloride is a chemical compound with the molecular formula C12H18N2O·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is primarily used as a pharmaceutical intermediate and has various applications in scientific research and industry .

Preparation Methods

The synthesis of 1-(4-Methoxybenzyl)piperazine dihydrochloride typically involves the reaction of 1-(4-methoxybenzyl)piperazine with hydrochloric acid. The preparation methods can be categorized into laboratory-scale synthesis and industrial production.

Laboratory-Scale Synthesis:

Industrial Production:

Chemical Reactions Analysis

1-(4-Methoxybenzyl)piperazine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation:

  • The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction:

  • Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives of the compound.

Substitution:

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound primarily acts on neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-11(3-5-12)10-14-8-6-13-7-9-14;;/h2-5,13H,6-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZRLNPZCYJIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40483171
Record name 1-[(4-Methoxyphenyl)methyl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21868-01-9
Record name 1-[(4-Methoxyphenyl)methyl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-methoxybenzylchlorine and piperazine was treated according to the general preparation 1 to obtain N-(4-methoxybenzyl) piperazine dihydrochloride, yield 75%, mp. 250-252° C. The N1-(4-methoxybenzyl)-N4-phenacyl piperazine dihydrochloride (0.5 g, 1.23 mmol) could be preparated according to the general preparation 2, and then reduced according to the general preparation 3 to obtain 0.38 g of the title compound, yield 77.55%, mp 244-246° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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